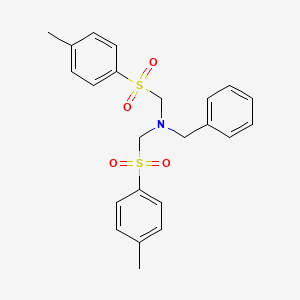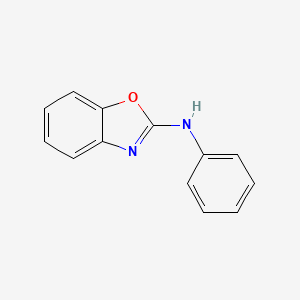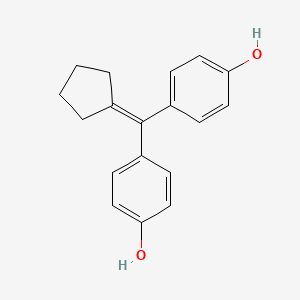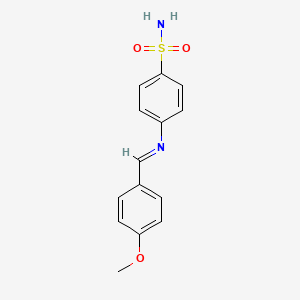
5-Chloro-2-(2-chloro-4-hydroxyphenoxy)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-2-(2-chloro-4-hydroxyphenoxy)phenol is a chemical compound known for its broad-spectrum antibacterial properties. It is widely used in various consumer products, including cosmetics, detergents, and personal care items. This compound is also recognized for its role as an antiseptic and disinfectant.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-(2-chloro-4-hydroxyphenoxy)phenol typically involves nucleophilic aromatic substitution reactions. One common method includes the reaction of 5-chloro-2-nitroaniline with resorcinol using sodium hydride as a base and dimethylformamide (DMF) as a solvent. The reaction is carried out under an argon atmosphere at 125°C for 24 hours .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar nucleophilic aromatic substitution reactions. The process is optimized for higher yields and purity, ensuring the compound meets industrial standards for use in consumer products.
Chemical Reactions Analysis
Types of Reactions
5-chloro-2-(2-chloro-4-hydroxyphenoxy)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it to corresponding amines.
Substitution: It can undergo further substitution reactions, particularly nucleophilic aromatic substitutions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Sodium hydride and DMF are typical reagents and solvents used in substitution reactions.
Major Products
The major products formed from these reactions include various substituted phenols, quinones, and amines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
5-chloro-2-(2-chloro-4-hydroxyphenoxy)phenol has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing bioactive natural products and conducting polymers.
Medicine: It is used as an antiseptic and disinfectant in various medical applications.
Mechanism of Action
The antibacterial action of 5-chloro-2-(2-chloro-4-hydroxyphenoxy)phenol involves disrupting the bacterial cell membrane and inhibiting fatty acid synthesis. This leads to cell lysis and death of the bacteria. The compound targets enzymes involved in fatty acid synthesis, such as enoyl-acyl carrier protein reductase .
Comparison with Similar Compounds
Similar Compounds
Chloroxylenol: Another similar compound used as an antiseptic and disinfectant.
Uniqueness
5-chloro-2-(2-chloro-4-hydroxyphenoxy)phenol is unique due to its specific substitution pattern, which imparts distinct antibacterial properties and makes it suitable for use in a wide range of consumer products.
Properties
CAS No. |
656833-26-0 |
|---|---|
Molecular Formula |
C12H8Cl2O3 |
Molecular Weight |
271.09 g/mol |
IUPAC Name |
3-chloro-4-(4-chloro-2-hydroxyphenoxy)phenol |
InChI |
InChI=1S/C12H8Cl2O3/c13-7-1-3-12(10(16)5-7)17-11-4-2-8(15)6-9(11)14/h1-6,15-16H |
InChI Key |
JVFMLMMBAJXPOQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1O)Cl)OC2=C(C=C(C=C2)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


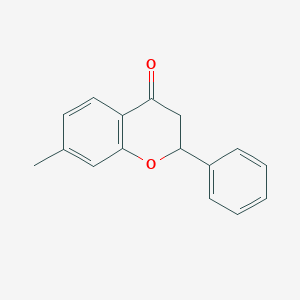
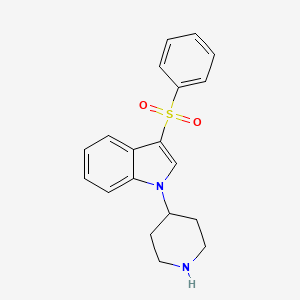
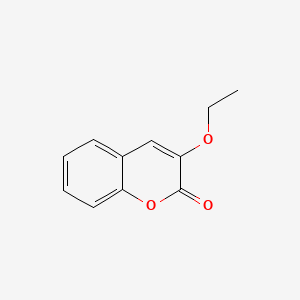
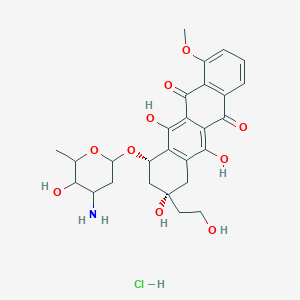
![2-[4-(4-carbamimidoylphenoxy)phenyl]-1H-indole-6-carboximidamide](/img/structure/B3063367.png)
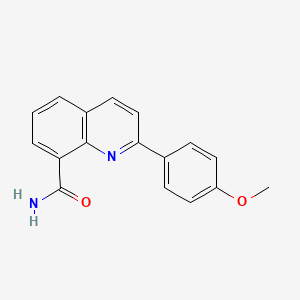
![N-hydroxy-4-[(2-phenylacetyl)amino]benzamide](/img/structure/B3063384.png)
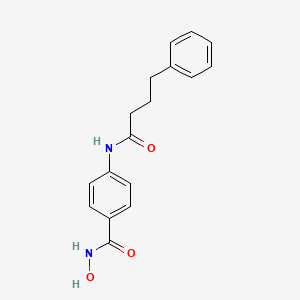
![N-[2-(hydroxyamino)-2-oxoethyl]-4-methoxybenzamide](/img/structure/B3063398.png)
